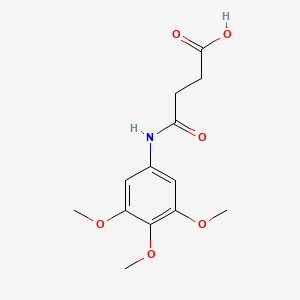
4-Oxo-4-(3,4,5-trimethoxyanilino)butanoic acid
Description
4-Oxo-4-(3,4,5-trimethoxyanilino)butanoic acid is an organic compound with the molecular formula C13H17NO6. It is characterized by the presence of a butanoic acid backbone with a 4-oxo group and a 3,4,5-trimethoxyanilino substituent.
Properties
IUPAC Name |
4-oxo-4-(3,4,5-trimethoxyanilino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6/c1-18-9-6-8(7-10(19-2)13(9)20-3)14-11(15)4-5-12(16)17/h6-7H,4-5H2,1-3H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVGRHMNLAKEGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(3,4,5-trimethoxyanilino)butanoic acid typically involves the reaction of 3,4,5-trimethoxyaniline with a suitable butanoic acid derivative. One common method is the condensation reaction between 3,4,5-trimethoxyaniline and 4-oxobutanoic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(3,4,5-trimethoxyanilino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as N-bromophthalimide in an aqueous acetic acid medium.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the anilino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: N-bromophthalimide in aqueous acetic acid at 30°C.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: The major products include oxidized derivatives of the butanoic acid backbone.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different anilino groups.
Scientific Research Applications
4-Oxo-4-(3,4,5-trimethoxyanilino)butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Oxo-4-(3,4,5-trimethoxyanilino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulating signaling pathways: The compound can affect signaling pathways related to inflammation and cell proliferation.
Binding to receptors: It may bind to specific receptors on cell surfaces, triggering downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4-(2-thienyl)butanoic acid
- 4-Oxo-4-(3-pyridinylamino)butanoic acid
- 4-Oxo-4-(propylamino)butanoic acid
Uniqueness
4-Oxo-4-(3,4,5-trimethoxyanilino)butanoic acid is unique due to the presence of the 3,4,5-trimethoxyanilino group, which imparts distinct chemical and biological properties. This substituent can enhance the compound’s solubility, stability, and potential biological activities compared to other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


